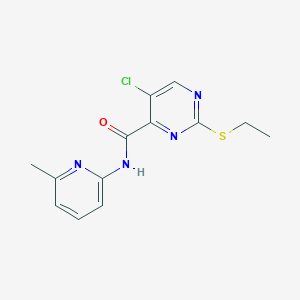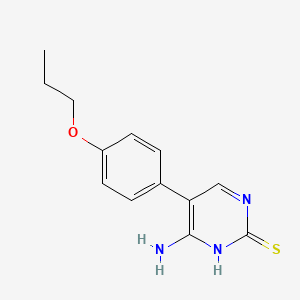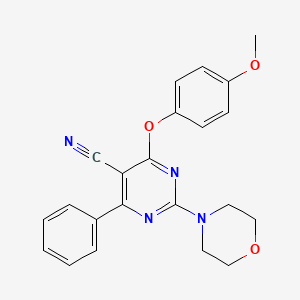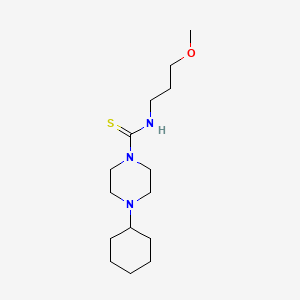
5-chloro-2-(ethylthio)-N-(6-methyl-2-pyridinyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-2-(ethylthio)-N-(6-methyl-2-pyridinyl)-4-pyrimidinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine analog and has been found to have a variety of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action for 5-chloro-2-(ethylthio)-N-(6-methyl-2-pyridinyl)-4-pyrimidinecarboxamide involves the inhibition of protein kinases. This compound has been found to specifically inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. By inhibiting CDKs, this compound can prevent the proliferation of cancer cells and has potential use as a cancer treatment.
Biochemical and Physiological Effects:
5-chloro-2-(ethylthio)-N-(6-methyl-2-pyridinyl)-4-pyrimidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects, as it can protect against oxidative stress-induced cell death in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-(ethylthio)-N-(6-methyl-2-pyridinyl)-4-pyrimidinecarboxamide in lab experiments include its high potency and specificity for CDKs. This compound has been found to have a low toxicity profile and can be used at relatively low concentrations. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-(ethylthio)-N-(6-methyl-2-pyridinyl)-4-pyrimidinecarboxamide. One potential direction is the development of more potent and selective CDK inhibitors based on this compound. Another potential direction is the study of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, this compound could be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(ethylthio)-N-(6-methyl-2-pyridinyl)-4-pyrimidinecarboxamide has been found to have a variety of scientific research applications. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-3-20-13-15-7-9(14)11(18-13)12(19)17-10-6-4-5-8(2)16-10/h4-7H,3H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAHEVJJGJBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4779677.png)
![2-(ethylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4779687.png)
![1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4779707.png)
![2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4779713.png)
![N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4779718.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4779732.png)

![5-chloro-N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4779746.png)
![methyl {5-bromo-4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4779752.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)


![2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4779792.png)